Ethyl 4,4-diethoxycyclohexanecarboxylate
Description
Significance of Diacetalized Cyclohexanecarboxylates as Advanced Synthetic Intermediates
Diacetalized cyclohexanecarboxylates represent a class of highly valuable synthetic intermediates that offer chemists a powerful tool for molecular construction. The primary significance of these compounds lies in the presence of a protected ketone, typically as a dialkyl acetal (B89532), which remains inert to a wide range of reaction conditions. This protective group strategy is fundamental in multi-step syntheses, allowing for chemical modifications at other positions of the molecule without unintended reactions at the carbonyl group.
The acetal functionality is stable under basic, nucleophilic, and reductive conditions, enabling transformations such as ester hydrolysis, reduction, or coupling reactions to be performed selectively on the carboxylate moiety or other parts of the cyclohexyl ring. The ketone can be readily deprotected under acidic conditions, revealing the carbonyl group for subsequent reactions. This "masking" and "unmasking" capability provides a level of control that is crucial for the synthesis of polyfunctional and stereochemically complex molecules. The cyclohexanecarboxylate (B1212342) framework itself provides a robust and conformationally well-defined scaffold, which is a common motif in many natural products and pharmaceutically active compounds.
Historical Context of Ethyl 4,4-diethoxycyclohexanecarboxylate within Synthetic Organic Chemistry
The development and use of this compound are intrinsically linked to the broader history of protecting group chemistry and the synthesis of cyclohexanone (B45756) derivatives. The journey began with the exploration of cyclohexanecarboxylic acid and its simple esters. A key precursor, Ethyl 4-oxocyclohexanecarboxylate (B1232831), became commercially available and served as a common starting material.
The concept of acetal formation as a method for protecting carbonyl groups has been a cornerstone of organic synthesis for over a century. The acid-catalyzed reaction of a ketone with an alcohol to form an acetal is a classic and well-understood transformation. While a specific first synthesis of this compound is not prominently documented in seminal literature, its preparation follows these established principles. Synthetic chemists would have likely prepared this compound "in-situ" or as a stable intermediate for their specific synthetic campaigns, with its use being an implicit extension of known methodologies rather than a standalone discovery. The synthesis is typically achieved through the ketalization of Ethyl 4-oxocyclohexanecarboxylate with ethanol (B145695) in the presence of an acid catalyst, often with a dehydrating agent to drive the equilibrium towards the product.
Strategic Importance of this compound in the Construction of Complex Molecular Scaffolds and Precursors for Bioactive Compounds
The strategic importance of this compound is most evident in its application as a versatile building block for the synthesis of complex molecules, particularly those with pharmaceutical relevance. The diethoxycyclohexane moiety serves as a precursor to the cyclohexene (B86901) ring found in a variety of bioactive compounds.
A prime example of the strategic utility of related protected cyclohexene derivatives is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). While the commercial synthesis of Oseltamivir starts from shikimic acid, the core structure of the drug is a substituted cyclohexene. nih.gov The synthetic strategies for Oseltamivir and its analogues often involve intermediates with protected functional groups on a cyclohexene or cyclohexane (B81311) ring. This compound provides a scaffold that, through a series of synthetic transformations including deprotection and elimination, can lead to the formation of such crucial cyclohexene intermediates.
Furthermore, the ability to manipulate the ester functionality in the presence of the protected ketone allows for the introduction of diverse substituents and the construction of intricate molecular frameworks. This makes this compound a valuable precursor for creating libraries of compounds for drug discovery programs, where the cyclohexyl core can be systematically modified to explore structure-activity relationships. The compound's structure is also related to derivatives used in the synthesis of dopamine (B1211576) agonists and the core skeleton of certain tetracyclic diterpenes. chemicalbook.com
Detailed Research Findings
The synthesis of this compound is a straightforward ketalization reaction. Below are tables detailing the properties of the starting material and the typical conditions for the synthesis.
Table 1: Properties of Starting Material - Ethyl 4-oxocyclohexanecarboxylate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₄O₃ | nih.govsigmaaldrich.com |
| Molecular Weight | 170.21 g/mol | nih.govsigmaaldrich.com |
| Appearance | Clear colorless to yellow liquid | chemicalbook.com |
| Boiling Point | 150-152 °C/40 mmHg | sigmaaldrich.com |
| Density | 1.068 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.461 | sigmaaldrich.com |
Table 2: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Reagent | Ethanol (excess) |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid) |
| Dehydrating Agent | Triethyl orthoformate or Dean-Stark apparatus |
| Temperature | Reflux |
| Reaction Time | Several hours (monitored by TLC or GC) |
| Work-up | Neutralization, extraction, and purification by distillation |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-diethoxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-15-12(14)11-7-9-13(10-8-11,16-5-2)17-6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHPEMZQDAXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4,4 Diethoxycyclohexanecarboxylate
Precursor Selection and Starting Materials in the Synthesis of Ethyl 4,4-diethoxycyclohexanecarboxylate
The cornerstone of synthesizing this compound lies in the careful selection of the starting materials. The most direct and commonly utilized precursor is ethyl 4-oxocyclohexanecarboxylate (B1232831).
Transformation of Ethyl 4-oxocyclohexanecarboxylate via Acetalization
The primary route to this compound involves the acetalization of the ketone functional group in ethyl 4-oxocyclohexanecarboxylate. chemicalbook.comnih.gov This reaction protects the ketone from undesired reactions while allowing for further chemical modifications on other parts of the molecule if needed. The general transformation is depicted below:

This straightforward approach is favored due to the commercial availability and relative stability of ethyl 4-oxocyclohexanecarboxylate. sigmaaldrich.comfishersci.ca
Exploration of Alternative Substrates for the Cyclohexane (B81311) Core Introduction
While the direct acetalization of ethyl 4-oxocyclohexanecarboxylate is the most prominent method, alternative strategies can be envisioned for constructing the cyclohexane core. These could involve multi-step syntheses starting from simpler cyclic or acyclic precursors. For instance, a Diels-Alder reaction between a suitable diene and an acrylate (B77674) derivative could form a cyclohexene (B86901) ring, which would then require subsequent functional group manipulations, including the introduction of the ester and the precursor to the diethoxyacetal group. However, these routes are generally more complex and less atom-economical compared to the direct functionalization of the pre-existing cyclohexane framework of ethyl 4-oxocyclohexanecarboxylate.
Reaction Conditions and Catalysis for the Formation of the Diethoxyacetal Moiety
The efficiency of the acetalization reaction is highly dependent on the chosen reaction conditions and catalytic system.
Acid-Catalyzed Acetal (B89532) Formation with Triethylorthoformate in the Synthesis of this compound
The formation of the diethoxyacetal is typically achieved through an acid-catalyzed reaction with an excess of ethanol (B145695) and a dehydrating agent. A common and effective method utilizes triethylorthoformate in the presence of an acid catalyst. Triethylorthoformate serves a dual purpose: it acts as a source of ethoxy groups and chemically sequesters the water generated during the reaction, driving the equilibrium towards the formation of the acetal.
Commonly used acid catalysts for this transformation include mineral acids such as hydrochloric acid or sulfuric acid, as well as solid acid catalysts. The choice of catalyst can influence reaction rates and selectivity.
Optimization of Solvent Systems and Temperature Regimes in High-Yield Syntheses
To maximize the yield of this compound, optimization of the solvent system and temperature is crucial. The reaction is often carried out in a solvent that is inert to the reaction conditions, such as a non-polar organic solvent. In many cases, an excess of ethanol can also serve as the solvent.
The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Therefore, a careful balance must be struck. Typically, the reaction is run at a moderately elevated temperature to ensure a reasonable reaction time without compromising the stability of the product. The progress of the reaction is often monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time.
A representative, though not specific to this exact molecule, experimental protocol for a similar acetalization would involve refluxing the ketoester with triethylorthoformate and a catalytic amount of a strong acid in ethanol, followed by a workup procedure to neutralize the acid and isolate the product.
| Parameter | Typical Condition |
| Reagents | Ethyl 4-oxocyclohexanecarboxylate, Triethylorthoformate, Ethanol |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, or other acid catalysts |
| Solvent | Ethanol or an inert organic solvent |
| Temperature | Reflux |
| Reaction Time | Monitored by GC or TLC |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of the synthesis of this compound, several strategies can be employed to enhance its green credentials.
One key area of focus is the replacement of traditional homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture, with solid acid catalysts. Heterogeneous catalysts, such as zeolites or ion-exchange resins, can be easily recovered by filtration and potentially reused, reducing waste and simplifying the purification process.
Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as supercritical fluids, can significantly reduce the environmental impact of the synthesis. Atom economy is another important consideration. The use of triethylorthoformate is advantageous in this regard as it incorporates its ethoxy groups into the product and the remaining portion is converted into volatile byproducts that are easily removed.
Biocatalysis, using enzymes to carry out the acetalization, represents a promising green alternative. While specific enzymes for this transformation may not be readily available, the development of biocatalytic methods for ketone protection is an active area of research.
Chemical Reactivity and Transformations of Ethyl 4,4 Diethoxycyclohexanecarboxylate
Reactions Involving the Ester Functionality of Ethyl 4,4-diethoxycyclohexanecarboxylate
The ethyl ester group is a primary site for chemical modification, enabling the synthesis of various carboxylate derivatives, as well as reduced alcohol and aldehyde functionalities.
Ester Hydrolysis and Transesterification Reactions for Carboxylate Derivatization
The ester group of this compound can be readily converted to other functional groups through hydrolysis and transesterification.
Ester Hydrolysis:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ic.ac.uklibretexts.orgchemguide.co.uk The use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). ic.ac.uklibretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.comyoutube.com This reaction produces the carboxylate salt, which can then be neutralized in a separate acidic workup step to yield the free carboxylic acid. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The saponification process is considered irreversible because the final deprotonation of the carboxylic acid by the base is a highly favorable acid-base reaction. libretexts.orgmasterorganicchemistry.com
Interactive Data Table: Typical Conditions for Ester Hydrolysis
| Condition | Reagents | Solvent | Temperature | Product |
| Acidic | H₂SO₄ or HCl (catalytic) | Water | Reflux | 4,4-Diethoxycyclohexanecarboxylic acid |
| Basic | NaOH or KOH (stoichiometric) | Water/Alcohol | Reflux | Sodium or Potassium 4,4-diethoxycyclohexanecarboxylate |
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield Benzyl 4,4-diethoxycyclohexanecarboxylate. The reaction is often driven to completion by using the new alcohol as the solvent. Lipases are also effective catalysts for transesterification reactions, offering a milder and more selective alternative. nih.gov
Reduction Pathways of the Ester Group to Alcohol and Aldehyde Derivatives
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to a Primary Alcohol:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. byjus.comwikipedia.orgambeed.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ic.ac.ukbyjus.com This transformation converts the ethyl ester of this compound into (4,4-diethoxycyclohexyl)methanol.
Reduction to an Aldehyde:
A more controlled reduction to the aldehyde, 4,4-diethoxycyclohexanecarbaldehyde, can be achieved using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H). youtube.comrsc.orgrsc.orgchemistrysteps.com This reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. rsc.orgchemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. youtube.comchemistrysteps.com
Interactive Data Table: Reduction of the Ester Group
| Desired Product | Reagent | Solvent | Temperature |
| (4,4-Diethoxycyclohexyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Room Temperature |
| 4,4-Diethoxycyclohexanecarbaldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane | -78 °C |
Manipulations of the Diethoxyacetal Moiety in this compound
The diethoxyacetal group serves as a protecting group for a ketone functionality. Its removal or transformation is a key strategy in the synthetic utility of this molecule.
Acid-Catalyzed Deprotection Strategies to Regenerate the Ketone Functionality
The diethoxyacetal can be readily hydrolyzed under acidic conditions to reveal the parent ketone, yielding Ethyl 4-oxocyclohexanecarboxylate (B1232831). organic-chemistry.orgorganic-chemistry.orgrsc.org This deprotection is typically achieved by treatment with an aqueous acid, such as dilute hydrochloric acid or p-toluenesulfonic acid in a wet solvent. organic-chemistry.org The presence of water is crucial for the hydrolysis of the ketal.
Selective Protection Group Interconversions at the Acetal (B89532) Position
While the diethoxyacetal is a common protecting group, it is possible to convert it to other acetals or ketals through a process called transketalization. This reaction involves treating the diethoxyacetal with a different diol or alcohol in the presence of an acid catalyst. For example, reaction with ethylene (B1197577) glycol would lead to the formation of a spirocyclic dioxolane derivative. This strategy allows for the fine-tuning of the protecting group's stability and reactivity.
Functionalization and Derivatization Strategies Utilizing the Cyclohexane (B81311) Ring System
The cyclohexane ring itself offers opportunities for further functionalization, primarily at the carbon atoms adjacent to the ester and protected ketone functionalities (the α-positions).
One of the most common methods for functionalizing the cyclohexane ring is through the formation of an enolate at the α-position to the ester, followed by alkylation. libretexts.orglibretexts.orgyoutube.comyoutube.compressbooks.pub The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the α-carbon. libretexts.orgyoutube.comyoutube.com The resulting enolate can then react with an alkyl halide in an SN2 reaction to introduce a new carbon-carbon bond. libretexts.orgyoutube.comyoutube.compressbooks.pub
Another approach to functionalize the C-H bonds of the cyclohexane ring is through radical reactions. nih.govrsc.orgacs.orgnih.gov These reactions can be initiated by various methods, including photoredox catalysis, and allow for the introduction of a wide range of functional groups at positions that are not easily accessible through traditional ionic chemistry. acs.orgnih.gov
No Published Research Found on the Stereochemical Implications of this compound-Derived Intermediates
Extensive searches of scientific literature and chemical databases have revealed no specific published research detailing the stereochemical implications in reactions involving intermediates derived from this compound. While the principles of stereochemistry are fundamental to understanding the reactivity of all chiral molecules, and general methodologies for stereoselective synthesis of cyclohexanone (B45756) derivatives are well-established, specific studies focusing on the title compound are not present in the available scientific record.
The investigation sought to uncover detailed findings on how the stereochemistry of intermediates derived from this compound influences the outcomes of chemical transformations. This would typically include studies on diastereoselective or enantioselective reactions, the use of chiral auxiliaries in conjunction with the molecule, and the stereochemical analysis of reaction products.
Despite a thorough search, no articles, patents, or scholarly papers were identified that specifically address these aspects for this compound. The search included queries for stereoselective reactions, asymmetric synthesis, and chiral resolutions related to this compound and its close structural analogs.
Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and specific examples of stereochemical control for reactions involving intermediates of this compound. The absence of such information in the public domain suggests that this specific area of research may be unexplored or that any existing research has not been published.
Table of Compounds Mentioned:
Mechanistic Investigations of Reactions Involving Ethyl 4,4 Diethoxycyclohexanecarboxylate
Reaction Kinetics and Thermodynamic Analysis of Acetal (B89532) Formation and Hydrolysis
The formation of ethyl 4,4-diethoxycyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate (B1232831) and ethanol (B145695), and its subsequent hydrolysis, are reversible processes typically catalyzed by acid. libretexts.orgepa.gov The kinetics and thermodynamics of these reactions are fundamental to controlling the equilibrium position and reaction rate.
Reaction Kinetics:
The formation of the diethyl acetal is an acid-catalyzed nucleophilic addition reaction. The rate of this reaction is dependent on the concentration of the keto-ester, the alcohol, and the acid catalyst. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of ethanol. libretexts.org The hydrolysis of the acetal back to the ketone and alcohol is also acid-catalyzed and follows the principle of microscopic reversibility. epa.gov
The following table presents representative, illustrative kinetic data for the acid-catalyzed hydrolysis of related cyclic ketals to demonstrate the order of magnitude of the reaction rates. It is important to note that these are not the specific values for this compound but are based on analogous structures.
| Compound | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
| Cyclohexanone (B45756) dimethyl acetal | HCl | 25 | Illustrative value | libretexts.org |
| Substituted Cyclohexanone Acetal | H₂SO₄ | 50 | Illustrative value | General Acetal Chemistry |
Thermodynamic Analysis:
The formation of an acetal is an equilibrium process. The position of the equilibrium is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The reaction to form an acyclic acetal from a ketone and two equivalents of an alcohol generally has an unfavorable entropy change, as three reactant molecules are converted into two product molecules.
To drive the equilibrium towards the formation of this compound, it is common practice to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. Conversely, to favor the hydrolysis of the acetal, an excess of water is used.
The thermodynamic parameters for the formation of diethyl acetal from acetaldehyde (B116499) and ethanol are provided below as an illustrative example of a typical acetalization reaction. These values help in understanding the general thermodynamic profile of such reactions.
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
| Acetaldehyde + 2 Ethanol ⇌ Diethyl Acetal + Water | -47.8 | -115 | -13.5 |
Note: This data is for an acyclic aldehyde and is provided for illustrative purposes. The specific values for the formation of this compound from its corresponding ketone will differ.
Elucidation of Reaction Mechanisms for Key Chemical Transformations of the Compound
The primary chemical transformation of this compound is its acid-catalyzed hydrolysis to ethyl 4-oxocyclohexanecarboxylate. The mechanism for this reaction proceeds through several key steps:
Protonation of an Ether Oxygen: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst (H₃O⁺), making it a good leaving group (ethanol). epa.gov
Formation of an Oxonium Ion: The departure of the protonated ethoxy group as ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. epa.gov
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. epa.gov
Deprotonation to form a Hemiacetal: A base (e.g., water) removes a proton from the newly added water molecule, yielding a hemiacetal intermediate.
Protonation of the Second Ether Oxygen: The second ethoxy group is then protonated by the acid catalyst.
Elimination of the Second Ethanol Molecule: The protonated ethoxy group leaves as a molecule of ethanol, and the lone pair on the hydroxyl group forms a new carbon-oxygen double bond, regenerating the protonated carbonyl group.
Deprotonation to yield the Ketone: Finally, a base removes the proton from the carbonyl oxygen to yield the final product, ethyl 4-oxocyclohexanecarboxylate, and regenerate the acid catalyst. epa.gov
This detailed mechanistic pathway highlights the sequential nature of the hydrolysis reaction and the crucial role of the acid catalyst in activating the substrate at each stage.
Role of Catalysis in Directing Reactivity and Selectivity in Subsequent Reactions
Catalysis is paramount in controlling the reactions of this compound.
Acid Catalysis in Acetal Hydrolysis and Formation:
As detailed above, acid catalysts are essential for both the formation and hydrolysis of the acetal. Common acid catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts. libretexts.orgiosrjournals.org The choice of catalyst can influence the reaction rate and the conditions required. For instance, the use of solid acid catalysts can simplify the work-up procedure as the catalyst can be easily removed by filtration. iosrjournals.org The catalytic activity is often related to the acid strength and the textural properties of the catalyst, such as surface area and pore volume. iosrjournals.org
Directing Selectivity:
The presence of two functional groups, the acetal and the ester, in this compound raises the question of selective transformations. The acetal is stable under basic and neutral conditions, which allows for selective reactions at the ester functionality. For example, the ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) without affecting the acetal protecting group.
Conversely, the acetal can be selectively hydrolyzed to the ketone under acidic conditions, while the ester group remains intact, provided the conditions are mild enough to prevent significant ester hydrolysis. The relative rates of acetal and ester hydrolysis are dependent on the specific reaction conditions, including the nature of the acid catalyst and the temperature. nih.gov
In preparative organic synthesis, the diethyl acetal group in this compound serves as a protecting group for the ketone. This allows for nucleophilic attack or reduction at the ester carbonyl group without interference from the more reactive ketone functionality. libretexts.org After the desired transformation at the ester site is complete, the ketone can be deprotected by acid-catalyzed hydrolysis.
Advanced Spectroscopic and Analytical Methodologies for Characterization of Ethyl 4,4 Diethoxycyclohexanecarboxylate and Its Derivatives in Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 4,4-diethoxycyclohexanecarboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The ethyl ester group is characterized by a quartet and a triplet. The ethoxy groups attached to the cyclohexane (B81311) ring typically show overlapping multiplets for the methylene (B1212753) protons and a triplet for the terminal methyl protons. The protons on the cyclohexane ring itself present as a series of complex multiplets due to their diastereotopic nature and complex coupling patterns.
The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon atom at the 4-position of the cyclohexane ring bonded to two oxygen atoms, the carbons of the ethoxy groups, and the carbons of the cyclohexane ring.
A patent for the synthesis of an imidazo[5,1-a]isoindole derivative provides ¹H NMR data for this compound in Chloroform-d. google.com The reported chemical shifts are detailed in the table below.
¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 4.09 | q | 2 H | -OCH₂CH₃ (ester) |
| 3.51 - 3.58 | m | 1 H | Cyclohexane ring proton |
| 2.20 | tt | 1 H | Cyclohexane ring proton |
| 1.91 - 1.98 | m | 2 H | Cyclohexane ring protons |
| 1.85 - 1.90 | m | 2 H | Cyclohexane ring protons |
| 1.41 - 1.50 | m | 2 H | Cyclohexane ring protons |
| 1.18 - 1.36 | m | 8 H | -OCH₂CH₃ (ester and ethoxy) and cyclohexane ring protons |
| 0.79 - 0.94 | m | 11 H | -OCH₂CH₃ (ethoxy) and other protons |
Data sourced from a patent application. google.com The assignments are based on typical chemical shift ranges and multiplicities for the functional groups present in the molecule.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.
The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the compound, which confirms its molecular formula (C₁₃H₂₄O₄). The high-resolution mass spectrum would provide the exact mass, further solidifying the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group from the ester (-OC₂H₅), the loss of an entire ethoxy group from the cyclohexane ring, and cleavage of the cyclohexane ring itself. Analysis of these fragment ions allows for a detailed confirmation of the compound's structure. A patent document mentions the use of mass spectrometry in a reaction involving this compound, though specific fragmentation data for the compound itself is not detailed. google.com
Expected Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Description |
|---|---|---|
| 244 | [C₁₃H₂₄O₄]⁺ | Molecular Ion (M⁺) |
| 199 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |
| 171 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |
| 129 | Fragment from ring cleavage | Further fragmentation of the cyclohexane ring |
This table represents hypothetical fragmentation patterns based on the structure of this compound and common fragmentation mechanisms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through the analysis of its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and the two ethoxy groups will appear as strong bands in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane ring and ethyl groups will be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The C=O stretch is typically a weaker band in the Raman spectrum. However, the C-C and C-H symmetric stretching and bending vibrations of the cyclohexane ring and ethyl groups often produce strong Raman signals, providing a detailed fingerprint of the molecule's carbon skeleton.
Characteristic Vibrational Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Type | Expected Intensity |
|---|---|---|---|
| ~2980-2850 | C-H stretch (aliphatic) | IR, Raman | Strong (IR), Strong (Raman) |
| ~1730 | C=O stretch (ester) | IR | Strong |
| ~1470-1440 | C-H bend (aliphatic) | IR, Raman | Medium |
| ~1250-1000 | C-O stretch (ester and ether) | IR | Strong |
These are expected characteristic peak positions and may vary slightly based on the specific experimental conditions.
Chromatographic Methods (GC, HPLC) for Purity Assessment and Isolation Studies
Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide quantitative information about the purity of the compound. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of any impurities would be indicated by additional peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is another powerful technique for assessing the purity and for the preparative isolation of this compound. A normal-phase or reverse-phase HPLC method can be developed. With a suitable detector, such as a UV detector (if the compound or its impurities have a chromophore) or a Refractive Index (RI) detector, the purity of the sample can be accurately determined. The retention time and peak area are used to identify and quantify the compound and any present impurities. A patent describes a reaction to form a derivative of this compound which may be purified using chromatographic techniques. google.com
Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| Gas Chromatography (GC) | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) or Normal-Phase (e.g., Silica) | Acetonitrile/Water or Hexane/Ethyl Acetate gradients | UV-Vis, Refractive Index (RI) |
The specific conditions would need to be optimized for the particular analytical or preparative goal.
Strategic Applications of Ethyl 4,4 Diethoxycyclohexanecarboxylate in Complex Molecule Synthesis
Role as an Intermediate in the Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors and Analogues
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the rate-limiting step in tryptophan metabolism. nih.gov Its overexpression in various cancers creates an immunosuppressive microenvironment, making it a significant target for cancer immunotherapy. nih.govnbinno.com The development of small molecule inhibitors of IDO1 is therefore a major focus of medicinal chemistry research. acs.orgnewdrugapprovals.org
While direct examples of Ethyl 4,4-diethoxycyclohexanecarboxylate in the synthesis of clinically advanced IDO1 inhibitors are not prominently documented in publicly available literature, its structural motifs are relevant to the scaffolds of known inhibitors. For instance, many IDO1 inhibitors feature cyclic or spirocyclic structures designed to interact with the enzyme's active site. nih.gov The cyclohexyl core of this compound, after deprotection of the ketal and further functionalization, could serve as a key component in the synthesis of novel IDO1 inhibitor analogues. The ester functionality provides a handle for further chemical modification, such as amide bond formation or reduction to an alcohol, allowing for the introduction of various pharmacophoric groups.
The general strategy would involve the hydrolysis of the diethyl ketal to reveal the ketone, which can then undergo a variety of transformations. For example, the resulting keto-ester could be a precursor for the synthesis of spiro-hydantoin or spiro-oxindole moieties, which are present in some classes of enzyme inhibitors. The ability to manipulate both the ester and the protected ketone at different stages of a synthetic sequence makes this compound a potentially valuable, though currently underutilized, starting material for the exploration of new chemical space in the design of IDO1 inhibitors.
Utility in the Construction of Spirocyclic Frameworks and Polycyclic Systems
Spirocyclic compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. googleapis.comportico.orgnih.govpharmacompass.com Their rigid, three-dimensional structures can lead to improved biological activity and pharmacokinetic properties. The synthesis of these complex frameworks often relies on specialized building blocks that can facilitate the formation of the spiro-center.
This compound is well-suited for the construction of spirocyclic systems. The key feature is the latent ketone functionality, protected as a diethyl ketal. google.comgoogle.com This ketal is stable under a variety of reaction conditions, allowing for selective modification of the ester group. For instance, the ester can be converted into other functional groups, which can then participate in intramolecular cyclization reactions onto the cyclohexane (B81311) ring once the ketone is unmasked.
A general approach to spirocycle synthesis using this building block could involve the following steps:
Modification of the ester group to introduce a nucleophilic or electrophilic side chain.
Deprotection of the ketal to reveal the ketone.
An intramolecular reaction between the newly formed side chain and the ketone to form the spirocyclic ring.
This strategy allows for the construction of a wide range of spirocyclic systems, including those found in biologically active molecules. The specific type of spirocycle formed would depend on the nature of the side chain introduced.
| Potential Spirocyclic Systems from this compound | Synthetic Strategy |
| Spiro-ethers/lactones | Reduction of the ester to an alcohol, followed by intramolecular etherification or lactonization onto the deprotected ketone. |
| Spiro-amines/lactams | Conversion of the ester to an amine or amide, followed by intramolecular cyclization. |
| Spiro-carbocycles | Elaboration of the ester into a carbon-based nucleophile or electrophile for intramolecular cyclization. |
Applications in the Total Synthesis of Natural Products and Active Pharmaceutical Ingredients (APIs)
The synthesis of natural products and active pharmaceutical ingredients (APIs) often requires the use of chiral and functionally rich building blocks to construct complex molecular architectures efficiently. While specific examples of the use of this compound in the total synthesis of named natural products or marketed APIs like Linzagolix are not readily found in the literature, its structural features suggest its potential as a valuable synthetic intermediate. googleapis.comnih.govgoogle.com
The cyclohexane core is a common motif in many natural products, and the ability to introduce functionality at the 1- and 4-positions in a controlled manner is a significant advantage. The diethyl ketal serves as a robust protecting group for the ketone, which is often a reactive site. google.com This allows for extensive chemical transformations to be carried out on the ester group without affecting the ketone.
For example, in the synthesis of a complex target molecule, the ester of this compound could be elaborated into a more complex side chain. After several synthetic steps, the ketal could be deprotected to reveal the ketone, which could then be used in a key bond-forming reaction, such as a Wittig reaction, an aldol (B89426) condensation, or a Grignard addition, to complete the carbon skeleton of the target molecule. The stereochemistry of the cyclohexane ring can also be controlled, making this a potentially useful building block for asymmetric synthesis.
Integration into Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming reactions that occur in a single pot under the same reaction conditions. These processes are highly efficient and atom-economical, making them attractive for the synthesis of libraries of compounds for drug discovery and for the large-scale production of complex molecules.
The functional groups present in this compound make it a candidate for integration into MCRs and cascade processes. The ester group can act as an electrophile, while the deprotected ketone can serve as an electrophilic partner in a variety of reactions.
For instance, after deprotection, the resulting keto-ester could be used in a Biginelli or Hantzsch-type multi-component reaction to generate dihydropyrimidine (B8664642) or dihydropyridine (B1217469) scaffolds, respectively. These heterocyclic systems are prevalent in many biologically active compounds.
A hypothetical cascade reaction involving this compound could start with the deprotection of the ketal, followed by an in-situ reaction of the ketone. For example, a Knoevenagel condensation of the ketone with an active methylene (B1212753) compound could be followed by an intramolecular Michael addition of a nucleophile derived from the ester group, leading to the rapid construction of a complex polycyclic system.
The table below outlines some potential multi-component and cascade reactions where this compound or its deprotected form could be a key reactant.
| Reaction Type | Potential Role of this compound Derivative | Resulting Scaffold |
| Biginelli Reaction | The deprotected keto-ester could serve as the β-ketoester component. | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | The deprotected keto-ester could be the β-ketoester component. | Dihydropyridine |
| Passerini Reaction | The deprotected ketone could be the carbonyl component. | α-Acyloxy carboxamide |
| Ugi Reaction | The deprotected ketone could be the carbonyl component. | α-Acylamino carboxamide |
| Knoevenagel-Michael Cascade | The deprotected ketone undergoes Knoevenagel condensation, and the resulting α,β-unsaturated system undergoes intramolecular Michael addition. | Polycyclic system |
Computational and Theoretical Studies on Ethyl 4,4 Diethoxycyclohexanecarboxylate
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and predicting the reactivity of organic molecules. For Ethyl 4,4-diethoxycyclohexanecarboxylate, these calculations can reveal the distribution of electrons within the molecule, identify sites susceptible to nucleophilic or electrophilic attack, and predict the outcomes of chemical reactions.
A fundamental aspect of this analysis involves the calculation of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map highlights regions of negative potential, typically associated with lone pairs of electrons on oxygen atoms, which are likely sites for electrophilic attack. Conversely, regions of positive potential indicate areas prone to nucleophilic attack. For this compound, the oxygen atoms of the ester and ether functionalities would be expected to show negative electrostatic potential.
Reactivity descriptors, such as Fukui functions and dual descriptors, can be derived from quantum chemical calculations to provide a more quantitative prediction of reactivity. These descriptors help in identifying the specific atoms within the molecule that are most likely to participate in a chemical reaction. In a study on a similarly complex molecule, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, computational analysis was used to explore atomic charges, HOMO, LUMO, and electrostatic potential to understand the molecule's reactivity and interactions. nih.gov
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -9.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 10.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as illustrations of the data that would be generated from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and to determine their relative energies. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The substituents—the ethyl ester and the two ethoxy groups—also have rotational freedom, leading to a complex conformational landscape.
Molecular mechanics force fields are often employed for an initial, rapid exploration of the conformational space. More accurate energy calculations for the identified low-energy conformers can then be performed using quantum chemical methods. For substituted cyclohexanes, the orientation of the substituents (axial or equatorial) significantly impacts the stability of the conformer. In the case of this compound, the bulky ethyl ester group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. The conformational preferences of gem-dialkoxy groups are more complex and can be influenced by stereoelectronic effects. Studies on the conformational effects of gem-difluorination in macrocyclic systems have shown that such substitutions can significantly alter the conformational preferences of the molecule. nih.gov
Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. mdpi.comyoutube.comyoutube.comyoutube.comyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions. An MD simulation of this compound in a solvent, such as water or ethanol (B145695), would reveal how the molecule interacts with its environment and how its conformation fluctuates. These simulations are particularly useful for understanding the behavior of flexible molecules and for studying processes that occur over timescales from picoseconds to microseconds. For instance, MD simulations have been used to validate the binding modes of complex cyclohexane derivatives with biological targets like DNA. nih.gov
In Silico Prediction of Spectroscopic Parameters and Reaction Energetics
Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for structure elucidation and for the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is of particular interest. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the NMR spectrum. Comparing the predicted spectrum with experimental data can help to confirm the structure of the molecule and to assign the observed signals to specific atoms. Such in silico NMR techniques have become a major tool in metabolomics for the unambiguous identification of metabolites. nih.gov
The accuracy of these predictions depends on the level of theory used and on the proper consideration of the molecule's conformational flexibility. Often, a Boltzmann-weighted average of the predicted chemical shifts for the most stable conformers is calculated to obtain a more accurate prediction. The identification of vicinally substituted cyclohexane isomers has been aided by comparing experimental coupling constants with theoretical ones. nih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Compound (Ethyl Cyclohexanecarboxylate)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C=O | 175.8 | 176.2 |
| O-CH₂ | 60.1 | 60.5 |
| CH (cyclohexyl) | 43.2 | 43.5 |
| CH₂ (cyclohexyl, C2, C6) | 29.0 | 29.3 |
| CH₂ (cyclohexyl, C3, C5) | 25.5 | 25.8 |
| CH₂ (cyclohexyl, C4) | 25.8 | 26.1 |
| CH₃ | 14.2 | 14.5 |
Note: The predicted values in this table are hypothetical and based on typical accuracies of modern DFT methods for similar molecules. The experimental values are representative for ethyl cyclohexanecarboxylate (B1212342).
Emerging Research Frontiers and Future Prospects for Ethyl 4,4 Diethoxycyclohexanecarboxylate in Chemical Sciences
Development of Novel and Efficient Synthetic Pathways to the Core Structure
The conventional synthesis of ethyl 4,4-diethoxycyclohexanecarboxylate involves the acid-catalyzed ketalization of ethyl 4-oxocyclohexanecarboxylate (B1232831). acs.org In a typical procedure, ethyl 4-oxocyclohexanecarboxylate is reacted with ethanol (B145695) and triethylorthoformate in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. acs.org This method, while effective, represents a traditional approach.
Future research is anticipated to focus on developing more sustainable and efficient synthetic routes. This could involve the use of solid acid catalysts to simplify purification and catalyst recycling. Furthermore, enzymatic or chemoenzymatic approaches could offer high selectivity and milder reaction conditions, reducing the environmental impact of the synthesis. The development of one-pot procedures starting from more readily available precursors, bypassing the isolation of the ketoester intermediate, would also represent a significant advancement in the efficient production of this core structure.
Table 1: Comparison of a Conventional and a Potential Novel Synthetic Pathway
| Parameter | Conventional Pathway acs.org | Potential Novel Pathway |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate | Cyclohexene (B86901) |
| Key Transformation | Ketalization | Tandem oxidation and esterification/ketalization |
| Catalyst | p-Toluenesulfonic acid | Heterogeneous catalyst (e.g., zeolite) or biocatalyst |
| Advantages | Established procedure | Potentially fewer steps, greener, easier workup |
| Challenges | Requires pre-functionalized starting material | Development of a highly selective catalyst |
Exploration of Unconventional Chemical Transformations and Derivatizations
The true potential of this compound lies in the selective manipulation of its functional groups. The diethoxy ketal serves as a stable protecting group for the ketone, allowing for a wide range of transformations to be explored at the ester functionality and the cyclohexane (B81311) ring itself.
Future research could delve into unconventional transformations that go beyond simple hydrolysis or reduction of the ester. For instance, the application of modern cross-coupling methodologies to derivatives of the ester could open up pathways to novel substituted cyclohexanes. The development of diastereoselective reactions on the cyclohexane ring, controlled by the existing stereocenters, could lead to a variety of stereochemically rich and complex molecules. The selective deprotection of the ketal to regenerate the ketone under mild conditions would also be a key step in many synthetic sequences, enabling further derivatization at the 4-position.
Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies
The landscape of chemical synthesis is being revolutionized by automation and flow chemistry, which offer enhanced control, safety, and efficiency. This compound is an ideal candidate for integration into these modern platforms.
The synthesis of the compound itself could be adapted to a continuous flow process. nih.govmdpi.com For example, the ketalization reaction could be performed in a packed-bed reactor containing a solid acid catalyst, allowing for continuous production and simplified purification. nih.gov Furthermore, subsequent transformations of the molecule could be carried out in a modular flow setup. For instance, the ester could be selectively reduced to an aldehyde or an alcohol in one module, followed by a subsequent reaction in another module without the need for intermediate isolation and purification. researchgate.net This approach would be particularly beneficial for large-scale production and for the rapid generation of a library of derivatives for screening purposes.
Table 2: Potential Flow Chemistry Modules for Derivatization
| Module | Transformation | Reagents/Conditions | Potential Product |
| 1 | Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) in a microreactor | (4,4-Diethoxycyclohexyl)methanol |
| 2 | Hydrolysis | Acid or base catalysis in a heated flow coil | 4,4-Diethoxycyclohexanecarboxylic acid |
| 3 | Amidation | Coupling agents in a flow reactor | N-substituted 4,4-diethoxycyclohexanecarboxamides |
Potential for Derivatization into New Classes of Chemical Probes and Advanced Materials
The cyclohexane scaffold is a common motif in biologically active molecules and advanced materials. acs.orgnih.gov The functional handles present in this compound provide a versatile platform for the synthesis of new chemical probes and materials.
By attaching fluorescent dyes or biotin (B1667282) tags to the molecule, for example through the carboxylic acid functionality after hydrolysis, novel chemical probes could be developed to study biological processes. The cyclohexane ring can also serve as a rigid scaffold for the precise spatial arrangement of functional groups, which is a key design principle for molecules that interact with biological targets. nih.gov
In the realm of materials science, derivatives of this compound could be explored as monomers for the synthesis of novel polyesters or polyamides with unique thermal and mechanical properties. The rigid cyclohexane core could impart desirable characteristics such as high glass transition temperatures and improved hydrolytic stability to the resulting polymers. Furthermore, the diethoxy ketal could be a latent functional group that can be deprotected in the final polymer to introduce ketone functionalities for further cross-linking or modification.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4,4-diethoxycyclohexanecarboxylate, and how can purity be validated?
- Methodology : Synthesis typically involves cyclohexane ring functionalization via nucleophilic substitution or esterification. For example, analogous compounds like Ethyl 4-nitrocyclohexane-1-carboxylate are synthesized using ethyl acetoacetate and chalcone derivatives under alkaline conditions . Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of diastereomers or unreacted intermediates .
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodology :
- ¹H NMR : Identify ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂O) and cyclohexane protons (δ 1.5–2.5 ppm, influenced by equatorial/axial positions).
- IR : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and ether C-O (1250–1050 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peak (expected m/z for C₁₁H₂₀O₄: 216.13) and fragmentation patterns (e.g., loss of ethoxy groups).
- Cross-reference with X-ray crystallography data from similar compounds (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) to validate stereochemistry .
Advanced Research Questions
Q. What computational strategies are effective for modeling the conformational flexibility of this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze chair, boat, and twist-boat conformers. Compare energy barriers for ring flipping using potential energy surface scans .
- Use molecular dynamics simulations (AMBER or CHARMM force fields) in solvent models (e.g., water, DMSO) to assess solvent effects on stability.
- Reference studies on Ethyl 4-aminocyclohexanecarboxylate hydrochloride, where puckering parameters (Q, θ, φ) quantified cyclohexane ring distortions .
Q. How does the diethoxy substitution influence reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Compare reaction kinetics with analogs (e.g., Ethyl 4,4-difluorocyclohexanecarboxylate) under identical conditions (e.g., LiAlH₄ reduction or Grignard reactions). Monitor intermediates via LC-MS .
- Use Hammett plots to correlate electronic effects of substituents (ethoxy vs. fluoro) on reaction rates.
- Investigate steric hindrance via X-ray-derived torsion angles from compounds like Ethyl 5,5-dichloro-3-(4-chlorophenyl)-3a-methyl-4a-phenyl-3a,4,4a,5-tetrahydro-3H-aziridino[2,1-d]triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate, where bulky groups alter reaction pathways .
Q. What strategies resolve contradictions in reported biological activities of structurally related cyclohexanecarboxylates?
- Methodology :
- Conduct meta-analysis of literature data, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity (>95% by HPLC).
- Perform molecular docking (AutoDock Vina) to compare binding affinities of this compound with targets (e.g., cytochrome P450) against analogs such as Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate .
- Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
